molecular formula C14H13FN4O4S B2505458 3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-18-7

3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2505458
CAS RN: 881433-18-7
M. Wt: 352.34
InChI Key: CIGFTNLJGOBQCL-UHFFFAOYSA-N
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Description

The compound "3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid" is a chemically complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The molecule contains several functional groups, such as an amino group, a sulfanyl group, a hydroxy group, and a triazine ring, which could contribute to its biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 2-amino-3-(purin-9-yl)propanoic acids with various substitutions at the purine base moiety have been synthesized using the Strecker synthesis method . Similarly, the synthesis of fluorine-substituted α-amino phosphonic acids containing a 1,2,4-triazin-5-one moiety has been achieved through a series of reactions starting with fluoroacylation, followed by ammonolysis, condensation with aromatic aldehydes, and the addition of diethyl phosphonate, concluding with acidic hydrolysis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a triazine ring and a fluorophenyl group in its structure.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic techniques, including IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, as well as MS spectrometry and elemental analyses . These techniques allow for the determination of bond lengths, bond angles, and stereochemistry, which are crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The presence of reactive functional groups in the compound suggests that it may undergo a variety of chemical reactions. For example, the sulfanyl group could participate in condensation reactions, as seen with the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for the synthesis of bis(pyrazolones) . The amino group could be involved in the formation of Schiff bases when reacted with aldehydes . Additionally, the fluorine atom could influence the reactivity and electronic properties of the molecule, as fluorinated compounds often exhibit unique chemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For instance, the presence of a hydroxy group could affect its solubility in polar solvents, while the fluorine atom could impact its acidity and lipophilicity. The compound's stability, melting point, and optical activity could be determined through experimental measurements such as melting-point values and optical rotation . These properties are essential for understanding the compound's behavior in different environments and its suitability for potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Molecular Applications

Research has demonstrated innovative methods for synthesizing compounds with structural similarities to 3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid, exploring their potential applications in materials science. For example, Trejo-Machin et al. (2017) explored phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules, which could be relevant for the development of new materials with tailored thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Biological Activity and Therapeutic Potential

Several studies have focused on the biological activity of fluorine/phosphorus-substituted triazinones and related compounds, highlighting their potential as antimicrobial and anticancer agents. For instance, Al-Romaizan et al. (2014) synthesized new fluorine/phosphorus-substituted triazinones showing promise as molluscicidal agents against snails responsible for Bilharziasis diseases (Al-Romaizan et al., 2014). Similarly, Saad and Moustafa (2011) developed S-glycosyl and S-alkyl derivatives of triazinone with significant in vitro anticancer activities, suggesting potential therapeutic applications (Saad & Moustafa, 2011).

Enzymatic Effects and Chemical Analysis

Bakhotmah (2015) synthesized a class of α-amino acids bearing triazinone and steroid moieties that exhibited a high enzymatic effect against certain fungi, indicating potential for biotechnological applications (Bakhotmah, 2015). This showcases the compound's versatility in affecting biological processes at the enzymatic level.

properties

IUPAC Name

3-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O4S/c15-8-2-1-3-9(6-8)16-11(20)7-24-14-17-13(23)10(18-19-14)4-5-12(21)22/h1-3,6H,4-5,7H2,(H,16,20)(H,21,22)(H,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFTNLJGOBQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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